N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(2-methyl-5-phenylpyrazole-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S2/c1-26-17(12-16(25-26)14-6-3-2-4-7-14)21(29)27-10-9-15-19(13-27)31-22(23-15)24-20(28)18-8-5-11-30-18/h2-8,11-12H,9-10,13H2,1H3,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUNKWIDCJCVAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC4=C(C3)SC(=N4)NC(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structural framework combining pyrazole, thiazole, and thiophene moieties, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 433.49 g/mol. The structure features a thiophene ring linked to a thiazolo[5,4-c]pyridine derivative and a pyrazole carbonyl group, which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For example, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. In particular, studies reported IC50 values indicating potent activity against Hep3B liver cancer cells, with some derivatives achieving IC50 values as low as 5.46 µM . The mechanism involves interference with tubulin dynamics, akin to the action of established anticancer agents like Combretastatin A-4 (CA-4) .
Antibacterial Activity
Thiophene derivatives have also been investigated for their antibacterial properties. Research indicates that certain thiophene-2-carboxamide derivatives possess significant activity against pathogenic bacteria such as Escherichia coli and Pseudomonas aeruginosa. For instance, one study demonstrated that specific derivatives exhibited an antibacterial index comparable to standard antibiotics like ampicillin . The presence of substituents such as methoxy groups has been linked to enhanced antibacterial efficacy due to increased hydrophilicity .
Antioxidant Properties
The antioxidant capacity of thiophene derivatives has been assessed using various assays. Some compounds demonstrated substantial inhibition of radical formation, with activities reaching up to 62% compared to ascorbic acid as a standard reference . This antioxidant activity is crucial for mitigating oxidative stress-related diseases.
Structure-Activity Relationship (SAR)
The biological activities of this compound can be attributed to its structural components:
| Structural Feature | Biological Activity |
|---|---|
| Pyrazole moiety | Anticancer activity |
| Thiophene ring | Antibacterial and antioxidant properties |
| Thiazolo[5,4-c]pyridine | Enhances interaction with biological targets |
Case Studies
- Anticancer Study : In a study examining the effects of thiophene carboxamides on Hep3B cells, compounds were tested for their ability to induce cell cycle arrest and apoptosis. Notably, certain derivatives led to significant G2/M phase arrest and reduced cell viability .
- Antibacterial Evaluation : Another investigation focused on the antibacterial effects of various thiophene derivatives against Gram-negative bacteria. The results indicated that modifications at the carboxamide position significantly influenced antibacterial potency .
Comparison with Similar Compounds
Structural Analogues with Pyrimidine-Thiophene Motifs
Compound 1: (S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide
- Key Differences : Replaces the tetrahydrothiazolo-pyridine with a pyrimidine ring and introduces a dichlorophenyl group.
- Functional Implications : The pyrimidine-thiophene backbone is common in kinase inhibitors, but the absence of the pyrazole-carbonyl group may reduce selectivity for specific targets like JAK or BTK kinases .
Compound 2 : 2-(5-chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-5-(thiophen-3-yl)pyrimidin-4-amine
- Key Differences : Substitutes the carboxamide with an amine group and uses thiophen-3-yl instead of thiophene-2-carboxamide.
Pyrazole Carbothioamide Derivatives
Compound 3 : 5-(substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
Thiazole Carboxamide Analogues
Compound 4 : 4-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide
- Key Differences : Features a simpler thiazole ring instead of the fused tetrahydrothiazolo-pyridine system.
- Functional Implications : The trifluoromethyl group improves membrane permeability, but the lack of a pyrazole moiety may limit target engagement in kinase pathways .
Dasatinib (BMS-354825) : A clinically approved kinase inhibitor with a thiazole carboxamide core.
- Key Differences : Includes a 2-chloro-6-methylphenyl group and a piperazinyl-pyrimidine substituent.
- Functional Implications : The extended substituents in Dasatinib enhance binding to multiple kinase domains (e.g., BCR-ABL, SRC), whereas the target compound’s pyrazole group may restrict its target spectrum .
Thiophene Carboxamide Derivatives
Compound 5 : 5-ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide
- Key Differences : Substitutes the tetrahydrothiazolo-pyridine with a simple thiazol-2-yl group and adds ethyl/methyl substituents.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Target Compound Advantages : The fused tetrahydrothiazolo-pyridine scaffold likely confers greater conformational rigidity than simpler thiazole or pyrimidine derivatives, improving target selectivity .
- Limitations vs. Analogues : Unlike Dasatinib, the absence of a piperazinyl group may limit solubility in physiological conditions .
- Pyrazole vs. Carbothioamide : The carboxamide group in the target compound may offer better hydrogen-bonding capacity than carbothioamide derivatives, enhancing receptor interactions .
Q & A
Q. How can researchers design experiments to assess metabolic stability in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
